REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8](=[O:11])[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C(OC(C)(C)C)(C)(C)C.[Na]>ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N:12]1([C:2]2[CH:3]=[C:4]([C:8](=[O:11])[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=2)[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:2.3,5.6.7,^1:26|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(CC)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
sodium t-butyloxide
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C)(C)C.[Na]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 80° C. in a sealed tube for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography of Biotage with 25% ethyl acetate/hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1C=C(C=CC1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |